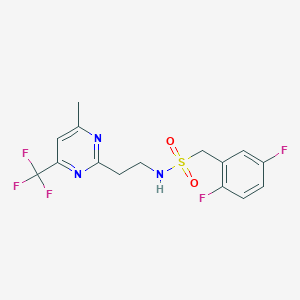

1-(2,5-difluorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)methanesulfonamide

Description

This compound is a methanesulfonamide derivative featuring a 2,5-difluorophenyl substituent and a pyrimidine-based ethyl side chain.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F5N3O2S/c1-9-6-13(15(18,19)20)23-14(22-9)4-5-21-26(24,25)8-10-7-11(16)2-3-12(10)17/h2-3,6-7,21H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGZYEXOVMMYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Difluorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

- Molecular Formula : C15H16F3N3O2S

- Molecular Weight : 363.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, it inhibits VEGFR-2 kinase with an IC value of 1.46 µM, which is crucial for angiogenesis in tumors .

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through modulation of the NF-κB signaling pathway, which is often dysregulated in cancers .

- Targeting Inflammatory Pathways : The compound also appears to modulate inflammatory responses, which may contribute to its efficacy in treating diseases characterized by chronic inflammation .

Cancer Models

In preclinical studies, the compound demonstrated significant antitumor activity:

- Xenograft Models : In vivo studies using human colorectal carcinoma xenografts showed reduced tumor growth rates when treated with this compound. The oral bioavailability and pharmacokinetic profile were favorable, suggesting potential for clinical application .

Neurodegenerative Diseases

There is emerging evidence suggesting that the compound may have neuroprotective effects:

- Alzheimer’s Disease Models : Preliminary studies indicate that it could inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in Alzheimer's disease pathophysiology .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of the compound against FaDu hypopharyngeal tumor cells. The results showed that it induced apoptosis more effectively than the standard reference drug bleomycin, suggesting a promising candidate for further development in cancer therapy .

Study 2: Inflammatory Response Modulation

Research focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in vitro, indicating its potential use in inflammatory diseases .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tolylfluanid (1,1-Dichloro-N-((Dimethylamino)Sulfonyl)-1-Fluoro-N-(4-Methylphenyl)Methanesulfonamide)

- Structural Similarities : Both compounds share a methanesulfonamide backbone and fluorinated aromatic rings.

- Key Differences: Tolylfluanid includes a dichloro-fluoro-methyl group and a dimethylamino-sulfonyl substituent, whereas the target compound substitutes these with a difluorophenyl group and a pyrimidine-ethyl chain.

- Application: Tolylfluanid is a fungicide, leveraging its sulfonamide group to inhibit fungal enzyme activity.

Dichlofluanid (1,1-Dichloro-N-((Dimethylamino)Sulfonyl)-1-Fluoro-N-Phenylmethanesulfenamide)

- Structural Similarities : Both feature sulfonamide/sulfenamide groups and halogenated aromatic systems.

- Key Differences : Dichlofluanid lacks the pyrimidine-ethyl chain and uses a sulfenamide group instead of a sulfonamide.

- Application : Dichlofluanid is a broad-spectrum fungicide. The target compound’s trifluoromethylpyrimidine group likely enhances lipophilicity and metabolic stability, suggesting improved environmental persistence .

Fenpyroximate ((E)-1,1-Dimethylethyl 4-((((1,3-Dimethyl-5-Phenoxy-1H-Pyrazol-4-yl)Methylene)Amino)Oxy)Methyl)Benzoate)

- Structural Similarities : Both contain aromatic heterocycles (pyrimidine in the target compound vs. pyrazole in fenpyroximate).

- Key Differences : Fenpyroximate uses an ester-linked benzoate group, while the target compound employs a sulfonamide linkage.

- Application : Fenpyroximate is an acaricide targeting mitochondrial electron transport. The sulfonamide group in the target compound may instead inhibit acetolactate synthase (ALS), a common target in herbicides .

Structure-Activity Relationship (SAR) Insights

| Feature | Target Compound | Tolylfluanid | Dichlofluanid | Fenpyroximate |

|---|---|---|---|---|

| Core Structure | Methanesulfonamide | Methanesulfonamide | Methanesulfenamide | Ester-linked benzoate |

| Aromatic Substituents | 2,5-Difluorophenyl | 4-Methylphenyl | Phenyl | Phenoxy-pyrazole |

| Heterocyclic Group | Trifluoromethylpyrimidine | None | None | Dimethylpyrazole |

| Halogenation | Fluorine (aromatic) | Chlorine, Fluorine | Chlorine, Fluorine | None |

| Potential Application | Herbicide/Insecticide (inferred) | Fungicide | Fungicide | Acaricide |

Key Observations :

- Fluorine and Trifluoromethyl Groups : Enhance binding to hydrophobic enzyme pockets and resist metabolic degradation.

- Pyrimidine vs. Pyrazole : Pyrimidine rings (as in the target compound) are more common in herbicides (e.g., ALS inhibitors), whereas pyrazoles often appear in acaricides.

- Sulfonamide Linkage : Provides strong hydrogen-bonding capacity, critical for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.